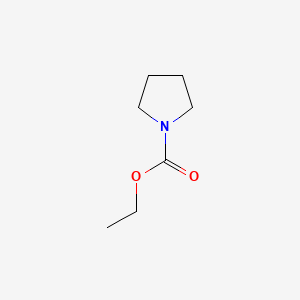

Ethyl pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)8-5-3-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTHNNRORWFTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970000 | |

| Record name | Ethyl pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-26-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Pyrrolidine is dissolved in an appropriate solvent, such as dichloromethane.

- Ethyl chloroformate is added dropwise to the solution while maintaining the temperature at around 0°C.

- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.

- The reaction mixture is stirred for several hours at room temperature.

- The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

EPC as a Building Block

EPC serves as an essential intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications, making it a valuable precursor in the production of pharmaceuticals and agrochemicals. For instance, it can be transformed into other pyrrolidine derivatives, which are crucial in synthesizing biologically active compounds .

Table 1: Common Reactions Involving this compound

Medicinal Chemistry

Potential Therapeutic Applications

EPC has shown promise in medicinal chemistry, particularly as a precursor for developing drugs targeting various diseases. Its derivatives have been investigated for their potential as enzyme inhibitors, which can be crucial in treating conditions such as cancer and neurodegenerative diseases.

Case Study: Enzyme Inhibition

In studies exploring the biological activity of pyrrolidine derivatives, EPC was found to exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that compounds derived from EPC could lead to new therapeutic agents with enhanced efficacy against particular targets.

Biochemical Studies

Role in Biological Research

EPC is frequently employed in biochemical research to study enzyme mechanisms and interactions. Its ability to act as a substrate or inhibitor allows researchers to explore the dynamics of enzyme activity and regulation. This application is vital for understanding metabolic processes and developing new biotechnological tools.

Table 2: Biochemical Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Enzyme Kinetics | Investigating the kinetics of enzyme-catalyzed reactions | |

| Substrate Analogs | Using EPC derivatives as analogs to study enzyme specificity |

Industrial Applications

Use in Agrochemicals

EPC and its derivatives are increasingly being explored for applications in agrochemicals. Their structural properties make them suitable candidates for developing new pesticides and herbicides that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of ethyl pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the body.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| This compound | C₇H₁₃NO₂ | 143.18 (hypothetical) | Ester, pyrrolidine |

| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | C₁₁H₁₈N₂O₃ | 227.14 | Bicyclic, ester, ketone |

| tert-Butyl pyrrolidine carboxylate (57) | C₁₂H₂₁NO₄ | 266.14 | tert-Butyl ester, alkyl chain |

Biological Activity

Ethyl pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological macromolecules. The compound's pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, potentially leading to:

- Inhibition of DNA/RNA Synthesis : The interaction with nucleic acids may inhibit their synthesis, affecting cellular proliferation.

- Induction of Apoptosis : By modulating protein functions, the compound may trigger programmed cell death in cancer cells.

- Antimicrobial Activity : Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant antimicrobial effects against various pathogens .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against multidrug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus .

Antiviral Effects

The compound's antiviral properties have been explored in several studies. It has been suggested that ethyl pyrrolidine derivatives may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Preliminary investigations suggest that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound may induce apoptosis through the modulation of signaling pathways associated with cell survival and death .

Study on InhA Inhibitors

A notable study involved the discovery of pyrrolidine carboxamides as a novel class of inhibitors targeting InhA, an essential enzyme in Mycobacterium tuberculosis. This compound derivatives were identified as potent inhibitors, demonstrating significant antibacterial activity through high-throughput screening .

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications to the ethyl pyrrolidine structure can enhance its biological activity. For example, variations in the substituents on the pyrrolidine ring have been shown to affect the compound's potency against specific targets .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with carboxylic group | Antimicrobial, antiviral, anticancer |

| Ethyl (S)-Pyrrolidine-3-Carboxylate | Chiral center at 3-position | Neuroprotective effects |

| Ethyl (R)-Pyrrolidine-3-Carboxylate | Chiral center at 3-position | Antimicrobial properties |

| Pyrrolidine-2-Carboxylic Acid | Different carboxylic position | Analgesic activity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl pyrrolidine-1-carboxylate derivatives for improved yield and selectivity?

- Methodology : Use iterative reaction condition screening (solvent polarity, temperature, catalysts) to balance steric and electronic effects. For example, tert-butyl derivatives (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate) are synthesized via hydrogenation and nucleophilic substitution, achieving 78–93% yields with rigorous control of reaction time and stoichiometry . Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for purifying intermediates .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

- Methodology :

- NMR : Assign stereochemistry using - and -NMR to resolve pyrrolidine ring conformations and substituent effects .

- X-ray crystallography : Refine structures using SHELXL for anisotropic displacement parameters and WinGX for metric analysis of molecular geometry .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., tert-butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- HPLC/GC-MS : Monitor degradation products (e.g., hydrolysis of the ester group) under accelerated aging tests (40°C, 75% humidity) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition points >135°C for tert-butyl derivatives) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives in modulating circadian rhythms or enzyme inhibition?

- Methodology :

- In vitro assays : Use REV-ERBα/β reporter systems (IC = 670–800 nM) to study agonist activity, correlating substituent effects (e.g., 4-chlorophenyl groups) with binding affinity .

- Molecular docking : Model interactions with target proteins (e.g., indole alkaloid synthases) using PyMOL or AutoDock .

Q. How do crystallographic challenges (e.g., twinning, low resolution) affect structural refinement of this compound derivatives?

- Methodology :

- SHELXD/SHELXE : Employ dual-space algorithms for experimental phasing of twinned crystals .

- ORTEP for Windows : Visualize anisotropic displacement ellipsoids to identify disorder in bulky tert-butyl groups .

Q. How should researchers resolve contradictions in reaction outcomes (e.g., unexpected stereochemistry or byproducts)?

- Methodology :

- Kinetic vs. thermodynamic control : Analyze reaction pathways using DFT calculations (e.g., Gaussian) to predict intermediate stability .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates during SNAr reactions .

Q. What computational strategies validate the electronic effects of substituents on pyrrolidine ring conformation?

- Methodology :

- *DFT (B3LYP/6-31G)**: Calculate torsional angles and charge distribution to explain regioselectivity in macrocyclization reactions .

- Molecular dynamics (MD) : Simulate solvation effects on ring puckering in aqueous vs. nonpolar solvents .

Q. How can green chemistry principles be applied to synthesize this compound derivatives sustainably?

- Methodology :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) in amide couplings to reduce toxicity .

- Catalysis : Use enzyme-mediated asymmetric synthesis (e.g., lipases) for chiral tert-butyl derivatives .

Q. What strategies enable the incorporation of this compound into macrocyclic heterocycles via double SNAr reactions?

- Methodology :

- Preorganization : Design precursors with complementary electrophilic (e.g., bromopyrimidine) and nucleophilic (e.g., 3-nitrophenol) sites .

- Cesium carbonate base : Enhance nucleophilicity in polar aprotic solvents (e.g., DMA) at 80°C for 2 hours .

Data Presentation and Integrity

- Tables : Include reaction yields, spectroscopic data (e.g., -NMR shifts), and computational parameters (e.g., bond angles) .

- Citing software : Reference SHELX (structure refinement), WinGX (crystallography), and Gaussian (DFT) in methods sections .

- Critical analysis : Discuss limitations (e.g., low yields in macrocyclization) and propose mechanistic rationales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.